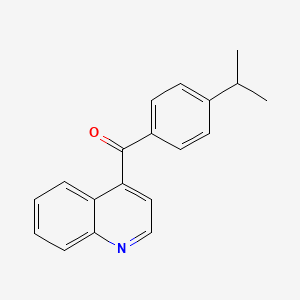

4-(4-Isopropylbenzoyl)quinoline

Description

Structure

3D Structure

Properties

CAS No. |

1706462-32-9 |

|---|---|

Molecular Formula |

C19H17NO |

Molecular Weight |

275.3 g/mol |

IUPAC Name |

(4-propan-2-ylphenyl)-quinolin-4-ylmethanone |

InChI |

InChI=1S/C19H17NO/c1-13(2)14-7-9-15(10-8-14)19(21)17-11-12-20-18-6-4-3-5-16(17)18/h3-13H,1-2H3 |

InChI Key |

QNMXEIQDDQKHTR-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23 |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23 |

Origin of Product |

United States |

Spectroscopic and Structural Characterization of 4 4 Isopropylbenzoyl Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a detailed picture of the molecular structure can be assembled.

¹H NMR Analysis of Proton Environments and Coupling Patterns

The ¹H NMR spectrum of 4-(4-Isopropylbenzoyl)quinoline provides critical information about the number and types of protons and their neighboring environments. Based on the structure, distinct signals are expected for the protons of the quinoline (B57606) ring system and the 4-isopropylbenzoyl substituent.

The aromatic region of the spectrum is predicted to be complex, with signals for the protons on the quinoline core appearing between δ 7.5 and 9.0 ppm. vulcanchem.com The protons of the 4-isopropylphenyl group are expected to resonate in the range of δ 7.0–8.0 ppm. vulcanchem.com

The isopropyl group gives rise to characteristic signals. The methine proton (CH) is anticipated to appear as a septet around δ 2.9–3.1 ppm, a result of being coupled to the six equivalent methyl protons. vulcanchem.com Correspondingly, the six methyl protons (CH₃) are expected to produce a doublet in the upfield region, approximately at δ 1.2–1.4 ppm, due to coupling with the single methine proton. vulcanchem.com

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Quinoline Aromatic Protons | 7.5 - 9.0 | Multiplet |

| 4-Isopropylphenyl Aromatic Protons | 7.0 - 8.0 | Multiplet |

| Isopropyl Methine Proton | 2.9 - 3.1 | Septet |

| Isopropyl Methyl Protons | 1.2 - 1.4 | Doublet |

¹³C NMR Analysis of Carbon Skeleton and Hybridization States

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The carbonyl carbon of the ketone is a key diagnostic signal and is expected to appear significantly downfield, in the range of δ 195–200 ppm. vulcanchem.com The sp² hybridized carbons of the quinoline and phenyl rings will resonate in the aromatic region, typically between δ 120 and 160 ppm. vulcanchem.com

The aliphatic carbons of the isopropyl group will be found in the upfield region of the spectrum. The methine carbon is predicted to have a chemical shift in the range of δ 30–35 ppm, while the equivalent methyl carbons are expected to appear at approximately δ 20–25 ppm. vulcanchem.com

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | 195 - 200 |

| Aromatic Carbons (C-H, C-q) | 120 - 160 |

| Isopropyl Methine Carbon | 30 - 35 |

| Isopropyl Methyl Carbons | 20 - 25 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would be used to confirm the coupling between the isopropyl methine proton and the methyl protons, as well as to trace the connectivity of the protons within the quinoline and the 4-isopropylphenyl rings. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu This technique allows for the direct assignment of the carbon signals for all protonated carbons by correlating them to their attached, and already assigned, protons. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. columbia.edu This is particularly useful for identifying the connections between the quinoline ring, the carbonyl group, and the 4-isopropylphenyl ring. For instance, correlations would be expected between the protons on the phenyl ring and the carbonyl carbon, and between the protons on the quinoline ring adjacent to the benzoyl substituent and the carbonyl carbon. This experiment is also instrumental in assigning quaternary carbons, which are not observed in an HSQC spectrum. columbia.edu

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns. For this compound, with a molecular formula of C₁₉H₁₇NO, the expected molecular ion peak [M]⁺ would have a mass-to-charge ratio (m/z) of 275. vulcanchem.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

| Functional Group | Predicted IR Absorption (cm⁻¹) |

| Ketone (C=O) Stretch | 1650 - 1700 |

| Quinoline (C=N, C=C) Stretches | 1550 - 1600 |

| Aromatic & Aliphatic C-H Stretches | 2850 - 3050 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended conjugated system of this compound, encompassing both the quinoline and the benzoyl moieties, is expected to give rise to characteristic absorption bands in the UV-Vis spectrum.

Reactivity and Mechanistic Studies of 4 4 Isopropylbenzoyl Quinoline

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) and Benzoyl Moieties

The susceptibility of 4-(4-Isopropylbenzoyl)quinoline to electrophilic aromatic substitution (EAS) is dictated by the electronic properties of both the quinoline ring system and the benzoyl substituent. The quinoline nucleus is a bicyclic heteroaromatic system where the benzene (B151609) ring is generally more reactive towards electrophiles than the pyridine (B92270) ring. makingmolecules.comlibretexts.org The nitrogen atom in the pyridine ring deactivates it towards electrophilic attack. makingmolecules.com

The 4-(4-isopropylbenzoyl) group is an electron-withdrawing group due to the carbonyl moiety, which deactivates the entire quinoline ring system towards electrophilic attack. makingmolecules.com Specifically, this deactivating effect is most pronounced at the ortho and para positions relative to the point of attachment (C4). Therefore, electrophilic substitution is predicted to occur preferentially on the benzo part of the quinoline ring, at positions C5 and C7, which are less influenced by the deactivating effect of the C4-substituent. makingmolecules.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-4-(4-isopropylbenzoyl)quinoline and 7-Nitro-4-(4-isopropylbenzoyl)quinoline |

| Halogenation | Br₂, FeBr₃ | 5-Bromo-4-(4-isopropylbenzoyl)quinoline and 7-Bromo-4-(4-isopropylbenzoyl)quinoline |

| Sulfonation | SO₃, H₂SO₄ | This compound-5-sulfonic acid and this compound-7-sulfonic acid |

Nucleophilic Substitution Reactions and Their Regioselectivity

Nucleophilic aromatic substitution (SNAr) on the quinoline ring is a plausible reaction pathway, particularly at the 4-position, especially if a good leaving group is present. nih.govfrontiersin.orgresearchgate.net The electron-withdrawing nature of the benzoyl group at C4 would activate the ring towards nucleophilic attack at this position. researchgate.net For instance, if the starting material were a 4-halo-quinoline derivative, the halide could be displaced by various nucleophiles.

The reaction proceeds via a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing benzoyl group and the nitrogen atom of the quinoline ring. masterorganicchemistry.comyoutube.com

Reactions at the benzoyl carbonyl carbon are also a form of nucleophilic substitution (nucleophilic acyl substitution). Strong nucleophiles, such as Grignard reagents or organolithium compounds, would be expected to attack the electrophilic carbonyl carbon.

Cycloaddition and Ring Expansion Reactions Involving the Quinoline System

The quinoline ring system can participate in cycloaddition reactions, behaving as either a diene or a dienophile depending on the reaction partner. libretexts.orgyoutube.comnih.govyoutube.com For instance, in a Diels-Alder reaction, the benzene or pyridine part of the quinoline could react. The presence of the bulky and electron-withdrawing 4-benzoyl group would likely influence the stereoselectivity and regioselectivity of such reactions.

Photo-induced cycloadditions, such as [2+2] and [4+4] cycloadditions, are also known for quinoline and its derivatives. nih.gov These reactions often proceed via excited states and can lead to the formation of complex polycyclic structures. The specific outcomes for this compound would depend on the specific reaction conditions and the nature of the other reactant.

Oxidation and Reduction Pathways of the Benzoyl and Quinoline Fragments

Oxidation: The this compound molecule presents several sites susceptible to oxidation. leah4sci.comlibretexts.orgyoutube.comkhanacademy.orgyoutube.com Strong oxidizing agents could potentially oxidize the quinoline ring to yield pyridine-2,3-dicarboxylic acid (quinolinic acid). youtube.com The isopropyl group on the benzoyl moiety is also susceptible to oxidation, potentially being converted to a carboxylic acid group under harsh conditions. The benzoyl ketone itself is generally resistant to oxidation.

Reduction: Reduction of this compound can occur at two main sites: the quinoline ring and the benzoyl carbonyl group. leah4sci.comlibretexts.orgyoutube.comkhanacademy.orgyoutube.com

The quinoline ring can be selectively reduced to 1,2,3,4-tetrahydroquinoline (B108954) using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd) or transfer hydrogenation.

The benzoyl ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting alcohol could be further subjected to hydrogenolysis to yield the corresponding methylene (B1212753) group, effectively removing the carbonyl functionality.

Table 2: Predicted Products of Oxidation and Reduction of this compound

| Reaction Type | Reagents | Predicted Major Product |

| Quinoline Ring Reduction | H₂, Pd/C | 4-(4-Isopropylbenzoyl)-1,2,3,4-tetrahydroquinoline |

| Ketone Reduction | NaBH₄, then H₃O⁺ | (4-(Quinolin-4-yl))(4-isopropylphenyl)methanol |

| Complete Reduction | LiAlH₄, then H₃O⁺ | (4-(1,2,3,4-Tetrahydroquinolin-4-yl))(4-isopropylphenyl)methanol |

| Quinoline Ring Oxidation | Strong Oxidizing Agent | Quinolinic acid and 4-isopropylbenzoic acid |

Investigation of Reaction Mechanisms and Intermediates

Kinetic Studies of Key Chemical Transformations

Isolation and Characterization of Reaction Intermediates

The direct isolation of reaction intermediates is often challenging due to their high reactivity and short lifetimes. researchgate.netyoutube.com However, in some cases, intermediates can be trapped or observed spectroscopically under specific conditions.

In electrophilic aromatic substitution, the key intermediate is a resonance-stabilized carbocation known as a sigma complex or arenium ion. For nucleophilic aromatic substitution, a negatively charged Meisenheimer-type intermediate is formed. masterorganicchemistry.comyoutube.com While the isolation of these intermediates for this compound has not been reported, their existence is inferred from a vast body of mechanistic work on related aromatic systems. Trapping experiments, where a reactive species is added to intercept the intermediate, could provide indirect evidence for its formation. youtube.com

Role of Catalysts and Reagents in Reaction Pathways

The synthesis and reactivity of quinoline derivatives are significantly influenced by the choice of catalysts and reagents, which dictate the reaction pathways, efficiency, and selectivity. While specific mechanistic studies on this compound are not extensively documented in publicly available literature, its structure allows for a discussion of the plausible roles of catalysts and reagents based on well-established principles of quinoline chemistry. The formation of this compound likely involves the construction of the quinoline core followed by or concurrent with the introduction of the 4-isopropylbenzoyl group.

One of the primary challenges in the direct functionalization of the quinoline ring is the deactivating effect of the nitrogen atom, which is a Lewis base. This basicity can lead to the neutralization of Lewis acid catalysts typically employed in reactions like Friedel-Crafts acylation. quora.com Therefore, synthetic strategies often involve the construction of the substituted quinoline ring from acyclic precursors or the activation of the quinoline nucleus.

A plausible synthetic approach for this compound could involve a variation of the Friedländer annulation or a related cyclization reaction. In such a scenario, a key intermediate would be an appropriately substituted aniline (B41778) derivative that already contains the isopropylbenzoyl moiety.

Hypothetical Reaction Pathway and the Role of Catalysts and Reagents

A potential pathway could involve the reaction of a 2-aminoaryl ketone with a compound containing a reactive methylene group. For the synthesis of this compound, this would likely involve a precursor such as 2-amino-(4-isopropylbenzoyl)benzene reacting with a two-carbon synthon.

The following table outlines the potential catalysts and reagents and their roles in such a synthetic pathway:

| Catalyst/Reagent | Plausible Role in the Reaction Pathway |

| Acid Catalysts (e.g., H₂SO₄, PPA) | In Combes-type syntheses, strong acids like sulfuric acid or polyphosphoric acid are crucial for catalyzing the cyclization of an aniline with a β-diketone. iipseries.org They protonate carbonyl groups, activating them for nucleophilic attack, and facilitate the dehydration steps leading to the aromatic quinoline ring. |

| Base Catalysts (e.g., NaOH, KOH) | In Friedländer-type syntheses, a base is often used to deprotonate the α-methylene group of a ketone, generating a nucleophilic enolate. This enolate then attacks the carbonyl group of a 2-aminobenzaldehyde (B1207257) or 2-aminobenzophenone (B122507) derivative, initiating the cyclization cascade. |

| Lewis Acids (e.g., AlCl₃, FeCl₃) | While direct Friedel-Crafts acylation on the quinoline ring is challenging, Lewis acids are fundamental in creating the acylating agent (an acylium ion) from an acyl halide or anhydride. quora.com In the context of synthesizing a precursor, a Friedel-Crafts reaction could be used to introduce the isopropylbenzoyl group onto an aniline derivative. The choice of Lewis acid can influence the regioselectivity and efficiency of the acylation. |

| Transition Metal Catalysts (e.g., Palladium, Copper) | Modern cross-coupling reactions, often catalyzed by transition metals, provide versatile methods for forming C-C bonds. A plausible route could involve the coupling of a 4-haloquinoline derivative with a (4-isopropylphenyl)boronic acid (Suzuki coupling) or a (4-isopropylphenyl)stannane (Stille coupling) in the presence of a palladium catalyst to form the aryl-quinoline bond. Subsequent oxidation of a benzylic intermediate could then yield the ketone. Copper catalysts are also widely used in quinoline synthesis, for instance, in cyclization reactions. nih.gov |

| Oxidizing Agents (e.g., Nitrobenzene, O₂) | In classical quinoline syntheses like the Skraup and Doebner-von Miller reactions, an oxidizing agent is required to aromatize the initially formed dihydroquinoline intermediate. nih.gov In modern, greener approaches, molecular oxygen can serve as the oxidant, often in conjunction with a suitable catalyst. |

Mechanistic Considerations

The mechanism of quinoline formation is highly dependent on the specific named reaction employed.

In an acid-catalyzed pathway like the Combes synthesis , the reaction would likely proceed through the formation of an enamine intermediate from the aniline precursor and a β-dicarbonyl compound. Subsequent intramolecular electrophilic attack on the activated aromatic ring, followed by dehydration, would lead to the quinoline core.

In a base-catalyzed Friedländer synthesis , the mechanism involves the formation of an enolate from a ketone, which then adds to the carbonyl group of the 2-aminoaryl ketone. The resulting aldol-type adduct undergoes cyclization and dehydration to form the quinoline ring.

The following table summarizes the key research findings on the role of catalysts in the synthesis of quinoline derivatives, which can be extrapolated to the synthesis of this compound.

| Reaction Type | Catalyst/Reagent System | Key Findings | Reference |

| Combes Synthesis | Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA) | Effective for the cyclization of anilines and β-diketones to form 2,4-disubstituted quinolines. | iipseries.org |

| Doebner-Miller Reaction | HCl and Toluene | Used for the synthesis of quinolines from anilines and α,β-unsaturated aldehydes. | iipseries.org |

| Friedländer Synthesis | Base (e.g., KOH, NaOH) | Promotes the condensation of 2-aminoaryl aldehydes or ketones with compounds containing an active methylene group. | nih.gov |

| Metal-Free Synthesis | Molecular Iodine (I₂) in Acetonitrile | Catalyzes the one-pot synthesis of quinoline-2,4-dicarboxylate scaffolds from aryl amines and acetylenedicarboxylates, highlighting a metal-free approach. | rsc.org |

| Aza-Friedel-Crafts Reaction | Silver Trifluoromethanesulfonate (AgOTf) with chiral biaryl quinoline ligands | Enables enantioselective synthesis of 3-indolyl 3-amino-oxindoles, showcasing the use of silver catalysts in related heterocyclic syntheses. | rsc.org |

Computational Chemistry and Theoretical Investigations of 4 4 Isopropylbenzoyl Quinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a important tool in computational quantum chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the electronic properties and reactivity of organic molecules like 4-(4-isopropylbenzoyl)quinoline.

Electronic Structure Analysis and Molecular Orbital Theory

An analysis of the electronic structure of this compound using DFT would reveal the distribution of electron density and the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are fundamental to understanding the molecule's reactivity and electronic behavior.

The HOMO, being the orbital from which an electron is most easily removed, indicates the molecule's capacity to act as an electron donor. Conversely, the LUMO, the orbital to which an electron is most readily accepted, signifies its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter, providing an indication of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies a more reactive species.

For this compound, the HOMO is expected to be predominantly localized on the electron-rich quinoline (B57606) ring system and the benzoyl moiety, which contains lone pairs of electrons on the oxygen atom. The LUMO, on the other hand, would likely be distributed across the conjugated π-system of the quinoline and benzoyl groups. The isopropyl group, being an electron-donating alkyl substituent, would subtly influence the electron density of the benzoyl ring.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound Calculated using DFT (B3LYP/6-311+G(d,p))

| Molecular Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -2.10 |

| HOMO-LUMO Gap | 4.15 |

Note: The data in this table is illustrative and represents typical values for similar aromatic ketones.

Conformational Landscape and Energy Minimization

DFT calculations can be employed to explore the conformational landscape of the molecule. By systematically rotating the dihedral angle between the quinoline and benzoyl rings and calculating the energy at each step, a potential energy surface can be generated. This allows for the identification of the global minimum energy conformation, which is the most stable and likely to be the predominant form of the molecule under normal conditions. Other local minima and the energy barriers between them can also be determined, providing a comprehensive picture of the molecule's flexibility.

It is anticipated that the most stable conformation would involve a non-planar arrangement of the quinoline and benzoyl rings to minimize steric hindrance between the hydrogen atoms on both ring systems.

Reaction Mechanism Elucidation and Transition State Characterization

DFT is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its potential synthesis through reactions like the Doebner-von Miller reaction or a Friedel-Crafts acylation. nih.gov Computational analysis can map out the entire reaction pathway, identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states.

The characterization of a transition state, which is a first-order saddle point on the potential energy surface, is key to understanding the kinetics of a reaction. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. DFT calculations can provide valuable insights into the feasibility of a proposed reaction mechanism and can be used to predict how substituents on the quinoline or benzoyl ring might influence the reaction's outcome.

Molecular Docking Simulations for Ligand-Target Interactions

The quinoline core is a prevalent feature in many biologically active compounds. nih.govresearchgate.netnih.gov Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Prediction of Binding Modes with Biomolecular Targets

Given the structural motifs present in this compound, it could be hypothesized to interact with various biological targets. For instance, quinoline derivatives have been investigated as inhibitors of enzymes such as kinases and proteases. Molecular docking simulations could be performed to predict how this compound might bind to the active site of such enzymes.

The docking process involves generating a multitude of possible binding poses of the ligand within the receptor's binding pocket and then scoring these poses based on a scoring function that estimates the binding affinity. The highest-scoring poses represent the most likely binding modes. These predicted binding modes provide a 3D model of the ligand-receptor complex, which can guide the design of more potent and selective inhibitors.

Table 2: Hypothetical Molecular Docking Results for this compound with a Putative Kinase Target

| Binding Mode | Binding Affinity (kcal/mol) | Key Interacting Residues |

| 1 | -8.5 | Leu23, Val31, Ala45, Lys67, Phe154 |

| 2 | -8.1 | Val31, Ile52, Lys67, Asp153 |

| 3 | -7.9 | Leu23, Ala45, Ile101, Asp153 |

Note: The data in this table is for illustrative purposes and represents plausible outcomes of a molecular docking study.

Analysis of Intermolecular Interactions (Hydrogen Bonding, Hydrophobic, Pi-Stacking)

Once a plausible binding mode is identified, a detailed analysis of the intermolecular interactions between this compound and the amino acid residues of the target protein can be performed. These non-covalent interactions are crucial for the stability of the ligand-receptor complex.

Hydrogen Bonding: The ketone oxygen of the benzoyl group and the nitrogen atom of the quinoline ring are potential hydrogen bond acceptors. They could form hydrogen bonds with donor residues in the protein's active site, such as the side chains of lysine, arginine, or serine. nih.gov

Hydrophobic Interactions: The aromatic quinoline and benzoyl rings, along with the aliphatic isopropyl group, are hydrophobic. These regions of the molecule can engage in favorable hydrophobic interactions with nonpolar amino acid residues like leucine, valine, and isoleucine within the binding pocket. nih.gov

Pi-Stacking: The planar aromatic systems of the quinoline and benzoyl rings can participate in pi-pi stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. These interactions, where the electron clouds of the aromatic rings overlap, can significantly contribute to the binding affinity.

A thorough analysis of these interactions provides a rational basis for the observed or predicted binding affinity and can inform structure-activity relationship (SAR) studies, guiding the chemical modification of the ligand to enhance its binding potency and selectivity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful lens to observe the intricate and dynamic interactions between a ligand, such as this compound, and its potential biological targets at an atomic level. These simulations can provide critical insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding.

Ligand-Protein Complex Stability and Flexibility

Furthermore, the root-mean-square fluctuation (RMSF) of individual amino acid residues provides a measure of their flexibility. Residues that show reduced fluctuation upon the binding of this compound are likely key to the interaction, forming a stable binding pocket. Conversely, an increase in the flexibility of certain regions of the protein might suggest an allosteric effect induced by the ligand. The number and duration of hydrogen bonds and hydrophobic contacts between the ligand and the protein are also critical indicators of complex stability. For instance, the ketone oxygen of the benzoyl group and the nitrogen atom in the quinoline ring of this compound are potential hydrogen bond acceptors that could contribute significantly to binding affinity.

Table 1: Illustrative MD Simulation Stability Metrics for a Hypothetical this compound-Protein Complex

| Metric | Value | Interpretation |

| Ligand RMSD | 1.5 ± 0.3 Å | Stable binding within the active site. |

| Protein Backbone RMSD | 2.1 ± 0.5 Å | Minor conformational adjustments upon binding. |

| Key Residue RMSF | < 1.0 Å | Residues in the binding pocket are stabilized. |

| Average H-Bonds | 2-3 | Consistent hydrogen bonding contributes to stability. |

This table presents hypothetical data for illustrative purposes, based on typical findings for quinoline derivatives in MD simulations.

Conformational Changes of Biological Targets Upon Binding

The binding of a ligand can induce significant conformational changes in its biological target, which are often essential for its function, be it activation or inhibition. MD simulations can capture these dynamic structural alterations. For this compound, its binding could lead to the movement of flexible loops or domains within the target protein, potentially closing the active site to trap the ligand or inducing a larger-scale conformational shift that alters the protein's activity. Analysis of the protein's radius of gyration (Rg) over the simulation time can indicate whether the protein becomes more compact or expanded upon ligand binding. These conformational adaptations are crucial for understanding the mechanism of action and can guide the design of more effective molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This approach is invaluable for predicting the activity of new compounds and for identifying the key structural features that influence this activity.

Development of Predictive Models for In Vitro Biological Activity

To develop a predictive QSAR model for a series of compounds including this compound, a dataset of molecules with known in vitro biological activities (e.g., IC50 values) against a specific target would be required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These can include 2D descriptors (e.g., molecular weight, logP, topological indices) and 3D descriptors (e.g., molecular shape, steric fields, electrostatic fields).

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would then be employed to build a model that correlates these descriptors with the observed biological activity. A robust QSAR model would exhibit high internal and external predictive power, validated through various statistical metrics. Such a model could then be used to predict the biological activity of novel, untested compounds like derivatives of this compound, thereby prioritizing synthetic efforts.

Identification of Key Structural Descriptors Influencing Activity

For instance, the isopropyl group on the benzoyl moiety likely contributes to the hydrophobic interactions within the binding pocket. A QSAR study could quantify the importance of this group and suggest whether larger or smaller alkyl groups at this position might enhance or diminish activity. Similarly, the electronic properties of the quinoline and benzoyl rings, such as their charge distribution and ability to participate in π-π stacking interactions, would be captured by relevant descriptors. The insights gained from identifying these key descriptors are fundamental for the rational design of new, more potent analogs.

Table 2: Illustrative Key Structural Descriptors from a Hypothetical QSAR Model for Quinoline Derivatives

| Descriptor | Type | Correlation with Activity | Interpretation |

| LogP | Physicochemical | Positive | Increased hydrophobicity is favorable for activity. |

| Jurs-RPCG | 3D | Positive | A positive partial charge on the ring system enhances activity. |

| TPSA | 2D | Negative | Lower polar surface area is beneficial, suggesting importance of membrane permeability. |

| nHBDon | 2D | Negative | Fewer hydrogen bond donors are preferred for this particular target. |

This table presents hypothetical data for illustrative purposes, based on general findings from QSAR studies on bioactive quinoline compounds.

In Vitro Biological Activity and Mechanistic Insights of 4 4 Isopropylbenzoyl Quinoline and Its Derivatives

The biological evaluation of 4-(4-Isopropylbenzoyl)quinoline and its analogs has primarily centered on their potential as anticancer agents, with more limited exploration into their antimicrobial capabilities. The core structure, featuring a benzoyl group at the 4-position of the quinoline (B57606) ring, appears to be a key determinant of its bioactivity.

Anticancer Activity in Cell Line Models

Recent studies have highlighted the antiproliferative effects of the 4-aroylquinoline scaffold, to which this compound belongs. While direct studies on the isopropyl-substituted compound are limited, research on closely related analogs provides valuable insights into its potential anticancer activity.

The anticancer potential of quinoline derivatives often stems from their ability to interfere with fundamental cellular processes, leading to cell cycle arrest and programmed cell death, or apoptosis. For instance, certain quinoline-chalcone derivatives have been shown to arrest the cell cycle at the G2/M phase and induce apoptosis. frontiersin.org Similarly, other novel quinoline derivatives have demonstrated the ability to downregulate key proteins involved in cancer progression, such as Lumican, leading to suppressed cell proliferation and modulation of the cell cycle. rsc.org While the specific mechanism for this compound has not been elucidated, the known actions of related compounds suggest that it may also function through the induction of apoptosis and cell cycle disruption.

The diverse biological activities of quinoline derivatives are often attributed to their ability to interact with and inhibit various molecular targets crucial for cancer cell survival and proliferation. nih.gov One of the well-documented mechanisms for quinoline-based compounds is the inhibition of tubulin polymerization, a process essential for cell division. nih.gov By binding to tubulin, these compounds can disrupt microtubule dynamics, leading to mitotic arrest and apoptosis.

Furthermore, various quinoline derivatives have been identified as inhibitors of critical enzymes such as protein kinases, which are often dysregulated in cancer. frontiersin.org For example, some quinoline derivatives have shown inhibitory activity against c-Met kinase. frontiersin.org The structurally related 4-aroyl-6,7,8-trimethoxyquinolines have been synthesized and evaluated as a novel class of anticancer agents, suggesting that the 4-aroylquinoline scaffold itself is a promising pharmacophore for targeting cancer cells. nih.govrsc.org

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of lead compounds. For quinoline derivatives, the nature and position of substituents on the quinoline ring and any attached moieties significantly influence their activity.

In a study focusing on 4-aroyl-6,7,8-trimethoxyquinolines, it was demonstrated that the 4-aroyl group is a key feature for potent antiproliferative activity. nih.govrsc.org These compounds exhibited significant inhibitory effects on various human cancer cell lines, including multidrug-resistant ones. nih.govrsc.org The specific substitutions on the benzoyl ring of 4-aroylquinolines can further modulate their anticancer efficacy. While direct SAR data for the 4-isopropylbenzoyl group is not yet available, the potent activity of the broader 4-aroylquinoline class suggests that this substitution pattern is a promising avenue for the development of novel anticancer agents.

Antiproliferative Activity of a 4-Aroylquinoline Derivative (Compound 11)

| Cell Line | IC₅₀ (nM) |

|---|---|

| KB (Human oral cancer) | 217 |

| HT-29 (Human colon cancer) | 327 |

| MKN45 (Human gastric cancer) | 239 |

| KB-vin10 (Multidrug-resistant) | 246 |

| KB-S15 (Multidrug-resistant) | 213 |

| KB-7D (Multidrug-resistant) | 252 |

Data from a study on 4-aroyl-6,7,8-trimethoxyquinolines, where compound 11 is a representative of this class. nih.govrsc.org

Antimicrobial Activity

The investigation into the antimicrobial properties of this compound and its close derivatives is a less explored area compared to its anticancer potential. However, the broader class of quinoline compounds has a well-established history of antimicrobial use, providing a basis for potential activity.

Quinolone antibiotics, a class of compounds structurally related to quinolines, are known for their broad-spectrum antibacterial activity, which they exert by inhibiting bacterial DNA gyrase and topoisomerase IV. While specific data for this compound is not available, numerous studies have demonstrated the antibacterial potential of various quinoline derivatives against both Gram-positive and Gram-negative bacteria. For example, novel thiazole-quinolinium derivatives have shown potent bactericidal activity against multidrug-resistant organisms. The structural features of these compounds, including the quinoline core, are critical for their antibacterial action.

The antifungal activity of quinoline derivatives has also been reported. Certain quinoline compounds have shown efficacy against various fungal pathogens. nih.gov For instance, some derivatives have been found to be effective against Botrytis cinerea, a common plant pathogen. nih.gov The mechanism of action is thought to involve the disruption of the fungal cell membrane. nih.gov

Biofilm formation is a significant factor in microbial persistence and resistance to antimicrobial agents. Some quinoline-based compounds have been identified as potent inhibitors of biofilm formation in pathogenic bacteria like Vibrio cholerae. nih.govrsc.org These compounds can disrupt the processes involved in biofilm development, offering a potential strategy to combat chronic and recurrent infections. While specific studies on the antibiofilm properties of this compound have not been conducted, the general activity of the quinoline scaffold in this area suggests it could be a fruitful line of future investigation.

Antitubercular Activity and Mycobacterial Target Interaction

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of new antitubercular agents with novel mechanisms of action. Quinoline derivatives have shown promise in this area.

Recent studies have investigated arylated quinoline carboxylic acids, including derivatives with an isopropyl substituent, for their activity against both replicating and non-replicating M. tuberculosis. A derivative featuring a C-6 isopropyl group demonstrated notable inhibitory activity. Specifically, a 2-(phenanthren-3-yl)-6-isopropylquinoline-4-carboxylic acid derivative was identified as a potent inhibitor of M. tuberculosis H37Rv. nih.gov

The minimum inhibitory concentration (MIC90), which is the lowest concentration required to inhibit the growth of 90% of the bacterial population, was determined for these compounds. For the aforementioned isopropyl-substituted quinoline derivative, the MIC90 was found to be greater than 16 µg/mL against replicating Mtb. nih.gov The activity of this compound was retained in the Low Oxygen Recovery Assay (LORA), indicating its potential efficacy against non-replicating, persistent forms of the bacteria. nih.gov

The search for the specific molecular targets of these quinoline derivatives within the mycobacterium is an active area of research. One potential target that has been identified for some quinoline-based compounds is the enzyme KatG, a catalase-peroxidase involved in the activation of the frontline drug isoniazid. nih.gov Other studies suggest that some quinoline derivatives may target DNA gyrase, an essential enzyme for bacterial DNA replication and transcription. nih.govnih.gov Furthermore, the F-ATP synthase, a crucial enzyme for cellular energy production, has been identified as the target of the diarylquinoline drug bedaquiline, highlighting the potential for quinoline derivatives to disrupt mycobacterial energy metabolism. nih.gov

Table 1: Antitubercular Activity of an Isopropyl-Substituted Quinoline Derivative

| Compound | Target Organism | Assay | MIC90 (µg/mL) |

|---|---|---|---|

| 2-(phenanthren-3-yl)-6-isopropylquinoline-4-carboxylic acid | M. tuberculosis H37Rv | MABA | >16 |

| 2-(phenanthren-3-yl)-6-isopropylquinoline-4-carboxylic acid | Non-replicating M. tuberculosis | LORA | Activity Conserved |

Mechanistic Studies of Microbial Growth Inhibition (e.g., DNA gyrase inhibition)

Understanding the precise mechanisms by which antimicrobial compounds inhibit microbial growth is crucial for their development as therapeutic agents. For quinoline derivatives, a key mechanism of action that has been extensively studied is the inhibition of DNA gyrase.

DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription in bacteria. nih.gov Quinolone drugs, a well-established class of antibiotics, act by stabilizing the complex between DNA gyrase and DNA, leading to the formation of double-strand breaks in the bacterial chromosome and ultimately cell death. nih.gov

Research into arylated quinoline carboxylic acids has revealed that derivatives with a C-6 isopropyl substituent exhibit inhibitory activity against M. tb DNA gyrase. nih.gov One particular compound, 2-(phenanthren-3-yl)-6-isopropylquinoline-4-carboxylic acid, demonstrated better activity in inhibiting this enzyme at a concentration of 1 μM compared to other tested derivatives. nih.gov This suggests that the isopropyl group may play a role in the binding of the compound to the enzyme's active site. nih.gov

The inhibition of DNA gyrase is a validated strategy for antibacterial therapy, and the discovery of novel quinoline derivatives that target this enzyme opens up new avenues for the development of drugs against M. tuberculosis and other bacterial pathogens. nih.govnih.gov Assays for DNA gyrase activity, such as DNA supercoiling assays, are critical tools in the evaluation of these potential inhibitors. nih.gov

Antimalarial Activity

Malaria, caused by parasites of the genus Plasmodium, remains a major global health problem. Quinoline-containing compounds have historically been the cornerstone of antimalarial chemotherapy.

Interference with Parasite Life Cycle Stages in Vitro

The in vitro activity of quinoline derivatives against Plasmodium falciparum, the most virulent human malaria parasite, has been widely documented. These compounds are known to be effective against the blood stages of the parasite's life cycle.

The stage-specific activity of some antimalarial compounds is a critical factor in their therapeutic potential. For example, some inhibitors have been found to be particularly effective against the trophozoite and schizont stages of the parasite. nih.gov

Mechanisms of Action Against Malaria Parasites

The primary mechanism of action for many quinoline antimalarials is thought to be the interference with the parasite's detoxification of heme. During its intraerythrocytic development, the malaria parasite digests large amounts of the host cell's hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin.

Quinoline derivatives are believed to accumulate in the parasite's acidic food vacuole and inhibit this heme polymerization process. This leads to the buildup of toxic free heme, which damages parasite membranes and ultimately leads to cell death.

In addition to heme detoxification, other potential targets for quinoline antimalarials have been identified. These include inhibition of the parasite's choline (B1196258) kinase, an enzyme involved in the synthesis of phosphatidylcholine, a major component of cell membranes. nih.gov Furthermore, some quinoline-carboxamide derivatives have been found to inhibit the parasite's translation elongation factor 2 (PfEF2), a novel mechanism of action that affects protein synthesis. nih.gov The development of resistance to existing quinoline drugs is often associated with mutations in the P. falciparum chloroquine (B1663885) resistance transporter (PfCRT) protein, which is involved in the efflux of the drug from the food vacuole.

Antiviral Activity

The broad biological activity of the quinoline scaffold also extends to the inhibition of various viruses. The search for novel antiviral agents is of paramount importance in addressing both existing and emerging viral threats.

Inhibition of Viral Replication Pathways in Cell Culture

Recent research has highlighted the potential of quinoline derivatives as broad-spectrum antiviral agents. A significant finding is the potent antiviral activity of a 4-quinoline carboxylic acid analogue bearing a 5-isopropyl-2-methyl-4-phenoxyphenyl substituent. This compound, identified as C44, exhibited excellent inhibitory activity against vesicular stomatitis virus (VSV) and influenza A virus (WSN strain) with half-maximal effective concentrations (EC50) of 1.9 nM and 41 nM, respectively. nih.gov

The mechanism of action for this class of compounds was determined to be the inhibition of a host-cell enzyme, human dihydroorotate (B8406146) dehydrogenase (DHODH). nih.gov DHODH is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the replication of many viruses. By targeting a host factor rather than a viral protein, these compounds may have a higher barrier to the development of drug resistance. nih.gov

Other quinoline derivatives have been shown to inhibit viral replication through various mechanisms. nih.govebsco.com For some viruses, such as influenza, quinoline-related compounds have been found to disrupt endosomal acidification, a critical step in the viral entry and uncoating process. nih.govnih.gov For other viruses, the specific viral proteins targeted by quinoline derivatives are still under investigation. mdpi.com

Table 2: Antiviral Activity of an Isopropyl-Substituted Quinoline Derivative

| Compound | Virus | Cell Line | EC50 |

|---|---|---|---|

| 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44) | Vesicular Stomatitis Virus (VSV) | Not Specified | 1.9 nM |

| 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44) | Influenza A Virus (WSN) | Not Specified | 41 nM |

Elucidation of Antiviral Mechanisms

Quinoline derivatives have demonstrated notable antiviral activity against a wide array of viruses, including Zika virus, dengue virus, HIV, and various respiratory viruses. nih.govnih.gov Their mechanisms of action are diverse and often target specific viral enzymes or host-cell pathways essential for viral replication.

One primary mechanism involves the inhibition of viral enzymes. For instance, certain quinoline-based compounds have been shown to inhibit HIV reverse transcriptase, an enzyme critical for converting the viral RNA genome into DNA. biorxiv.org In a study, several quinoline analogs demonstrated approximately 50% inhibition of HIV reverse transcriptase at a 10 µM concentration, with some abolishing its activity at 50 µM. biorxiv.org Other viral enzymes targeted by quinoline derivatives include the Dengue virus protease NS2B/NS3 and the Hepatitis C virus NS5B polymerase. nih.gov The well-known antimalarial quinoline, chloroquine, has also been shown to inhibit flavivirus replication. nih.gov

Another significant antiviral strategy of quinoline derivatives is the inhibition of host enzymes that viruses exploit for replication, such as human dihydroorotate dehydrogenase (DHODH). nih.gov By targeting host factors, these compounds can exhibit broad-spectrum antiviral activity. nih.gov Some quinolines also act at the early stages of the viral life cycle, possibly by impairing the accumulation of viral glycoproteins and thus reducing the yield of infective virions, as seen in studies against Dengue virus serotype 2. nih.govbohrium.com Furthermore, some quinoline compounds are believed to function by intercalating into DNA, which can disrupt viral replication processes. biorxiv.orgnih.gov

Anti-inflammatory Activity

The quinoline scaffold is a cornerstone in the development of novel anti-inflammatory agents. researchgate.netscilit.com These compounds exert their effects by modulating various components of the inflammatory cascade, including key mediators, signaling pathways, cytokines, and enzymes.

Modulation of Inflammatory Mediators and Pathways in Vitro

Quinoline derivatives have been shown to effectively suppress the production of key inflammatory mediators. A notable example is the inhibition of nitric oxide (NO), a signaling molecule that can be pro-inflammatory at high concentrations. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage models, several quinoline derivatives have demonstrated potent inhibition of NO production. nih.govnih.gov For instance, the pyrazolo[4,3-c]quinoline derivative 2a showed a significant inhibitory effect on LPS-induced NO production with a half-maximal inhibitory concentration (IC50) value of 0.39 μM. nih.gov

The anti-inflammatory effects of these compounds are often mediated through the inhibition of critical signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway. nih.govnih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Studies have shown that certain quinolines can prevent the translocation of NF-κB from the cytoplasm into the nucleus in LPS-stimulated macrophages, thereby suppressing the transcription of its target genes. nih.gov The indoloquinoline derivative, cryptolepine, has been reported to reduce NF-κB DNA binding, contributing to its anti-inflammatory properties. nih.gov

Impact on Cytokine Production and Enzyme Activity

A major aspect of the anti-inflammatory action of quinoline derivatives is their ability to inhibit the production of pro-inflammatory cytokines. In vitro studies have consistently shown that these compounds can decrease the secretion of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) from activated immune cells. nih.govnih.gov For example, the quinoline SPE2, isolated from Spondias pinnata, effectively suppressed the overproduction of TNF-α, IL-6, and IL-1β in LPS-stimulated macrophages. nih.gov Similarly, quinoline-thiazolidinedione hybrids have been shown to significantly reduce the concentration of IFN-γ and TNF-α. nih.gov

Quinoline derivatives also target key enzymes involved in the inflammatory process. researchgate.netscilit.com They have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. researchgate.net Additionally, some quinolines inhibit phosphodiesterase 4 (PDE4) and TNF-α converting enzyme (TACE), both of which play roles in promoting inflammation. researchgate.netscilit.com The ability to inhibit DNA methyltransferases (DNMTs) and HIV reverse transcriptase further highlights the diverse enzymatic inhibitory potential of this class of compounds. biorxiv.org

Other Relevant In Vitro Biological Activities

Beyond their antiviral and anti-inflammatory effects, quinoline derivatives have demonstrated significant potential in combating a range of pathogens, including protozoa and helminths.

Antiprotozoal Efficacy

The quinoline core is fundamental to many antiprotozoal drugs, most famously the antimalarial agent chloroquine. nih.gov Modern research continues to explore novel quinoline derivatives for their efficacy against a broad spectrum of protozoan parasites, including Plasmodium, Trypanosoma, and Leishmania species. researchgate.netuantwerpen.be

Numerous studies have reported potent in vitro activity of quinoline derivatives against the causative agents of malaria (Plasmodium falciparum), sleeping sickness (Trypanosoma brucei rhodesiense), and Chagas disease (Trypanosoma cruzi). nih.govuantwerpen.be For instance, certain 4,7-disubstituted quinoline derivatives displayed submicromolar activity against T. b. rhodesiense, with compound 4i showing a half-maximal effective concentration (EC50) of 0.19 µM. uantwerpen.be Another study on 2,4-diaryl-1,2,3,4-tetrahydroquinoline derivatives found compound 7h to be highly active against L. chagasi with an IC50 of 0.27 µM. researchgate.net The tables below summarize the in vitro antiprotozoal activity of selected quinoline derivatives from various studies.

| Compound | Parasite Strain | Activity | Value (µM) | Reference |

| Compound 4i | Trypanosoma brucei rhodesiense | EC50 | 0.19 | uantwerpen.be |

| Compound 4i | Trypanosoma brucei brucei | EC50 | 0.43 | uantwerpen.be |

| Compound 2c | Trypanosoma brucei rhodesiense | EC50 | 0.68 | uantwerpen.be |

| Compound 2d | Trypanosoma brucei rhodesiense | EC50 | 0.8 | uantwerpen.be |

| Compound 7h | Trypanosoma cruzi | IC50 | 5.77 | researchgate.net |

| Compound 7h | Leishmania chagasi | IC50 | 0.27 | researchgate.net |

| Compound 46 | Leishmania infantum (promastigotes) | IC50 | 10.32 | nih.gov |

| Compound 46 | Leishmania infantum (amastigotes) | IC50 | 2.17 | nih.gov |

| Compound 62 | Plasmodium falciparum (W2 strain) | IC50 | 0.37 | nih.gov |

| Compound 56 | Plasmodium falciparum (W2 strain) | IC50 | 1.4 | nih.gov |

Anthelmintic Properties

The therapeutic spectrum of quinoline derivatives also extends to anthelmintic (anti-worm) activity. researchgate.net Research has identified specific quinoline-based structures that are effective against parasitic worms.

A notable class of compounds are the 2-arylimidazo[4,5-f]quinolin-9-ols, which have demonstrated a significant degree of anthelmintic activity against the mouse tapeworm Hymenolepis nana. nih.gov Within this series, the 2-(2-furyl) analogue was identified as the most active compound. nih.gov The development of new anthelmintics is crucial due to growing resistance to existing drugs. beilstein-journals.org The ability to target enzymes in parasitic worms, such as complex II of the electron transport chain, represents a promising strategy for developing novel anthelmintic agents. beilstein-journals.org

Anticonvulsant Mechanisms in Cellular Models

Research into the anticonvulsant properties of quinoline derivatives suggests several potential mechanisms of action at the cellular level. Generally, these compounds are investigated for their ability to modulate the activity of key players in neuronal excitability. While no studies have specifically implicated this compound, related quinoline structures have been shown to interact with various ion channels and neurotransmitter systems.

Potential, yet unconfirmed, mechanisms for a compound like this compound could involve:

Modulation of Voltage-Gated Sodium Channels: A primary mechanism for many anticonvulsant drugs is the blockade of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials. By stabilizing the inactive state of these channels, compounds can reduce the repetitive firing of neurons that characterizes seizure activity.

Interaction with GABAergic Systems: Enhancement of GABAergic inhibition is another common anticonvulsant strategy. This can be achieved through various means, such as allosteric modulation of GABA-A receptors to increase chloride ion influx, or by inhibiting GABA-transaminase (GABA-T), the enzyme responsible for GABA degradation, thereby increasing synaptic GABA concentrations. Some quinazolinone derivatives, which share a heterocyclic core with quinolines, have been shown to act on GABA-A receptors. nih.gov

Blockade of Glutamatergic Systems: Attenuation of excitatory glutamatergic neurotransmission, for instance by blocking NMDA or AMPA receptors, can also confer anticonvulsant effects.

Without experimental data, the precise molecular targets of this compound within these systems remain speculative.

Cardiotonic and Other Enzyme Modulating Activities

The quinoline scaffold is present in several compounds with cardiovascular effects. The potential cardiotonic activity of a quinoline derivative could stem from its ability to modulate enzymes that regulate cardiac muscle contractility.

One of the primary mechanisms for cardiotonic action is the inhibition of phosphodiesterases (PDEs), particularly PDE3. Inhibition of PDE3 in cardiac myocytes leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, activates protein kinase A (PKA), which phosphorylates various proteins involved in calcium handling, ultimately leading to an increased force of contraction (positive inotropic effect). While some quinoline and quinazolinone derivatives have been investigated as PDE inhibitors, the specific activity of this compound on any PDE isoform has not been reported.

Beyond cardiotonic effects, quinoline derivatives have been shown to modulate a wide range of other enzymes. For example, chloroquine, a well-known 4-aminoquinoline (B48711), has been demonstrated to inhibit cytochrome P450 enzymes, specifically CYP2D6. nih.govnih.gov Such findings highlight the potential for quinoline-based compounds to interact with various enzymatic pathways, although specific data for this compound is absent.

Comprehensive Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis for this compound is not possible without comparative data from a series of structurally related analogs. However, based on general principles derived from studies on other quinoline derivatives, we can hypothesize about the potential influence of its key structural features.

Influence of the Isopropyl Group on Biological Potency and Selectivity

The isopropyl group on the 4-position of the benzoyl moiety is a lipophilic substituent. In many drug classes, the size and lipophilicity of substituents can significantly impact biological activity.

Potency: The bulky nature of the isopropyl group could either enhance or hinder binding to a target protein. If the binding pocket has a corresponding hydrophobic sub-pocket, the isopropyl group could lead to a favorable interaction, thereby increasing potency. Conversely, if the pocket is sterically constrained, this group could prevent optimal binding.

Selectivity: The specific size and shape of the isopropyl group might contribute to selectivity for a particular enzyme isoform or receptor subtype. For instance, in a family of related enzymes, subtle differences in the topology of their active sites could be exploited by substituents like the isopropyl group to achieve selective inhibition.

Role of the Benzoyl Moiety in Ligand-Target Recognition

The benzoyl group at the 4-position of the quinoline ring acts as a linker and a point of interaction.

Hydrogen Bonding: The carbonyl oxygen of the benzoyl group is a potential hydrogen bond acceptor, which could be a critical interaction with an amino acid residue in a protein's active site.

Aromatic Interactions: The phenyl ring of the benzoyl moiety can engage in various non-covalent interactions, such as π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site. The planarity and electronic properties of this ring are often crucial for orienting the molecule correctly for optimal binding.

Impact of Quinoline Ring Substitutions on Overall Biological Profile

The quinoline ring itself is a key pharmacophoric element. Its nitrogen atom can act as a hydrogen bond acceptor and its aromatic system allows for various interactions. The biological profile of quinoline derivatives is highly sensitive to the nature and position of substituents on this ring system. For instance, in the context of antimalarial 4-aminoquinolines, a chlorine atom at the 7-position is known to be important for activity. While this compound is unsubstituted on the quinoline core, any modification to this part of the molecule would be expected to significantly alter its biological activity, solubility, and metabolic stability.

Advanced Applications and Material Science Contexts of Quinoline Based Compounds

Applications as Ligands in Coordination Chemistry and Metal Complexes

There is no specific information available in the searched scientific literature regarding the use of 4-(4-Isopropylbenzoyl)quinoline as a ligand in coordination chemistry or its formation of metal complexes. Research on other quinoline (B57606) derivatives has demonstrated that the nitrogen atom in the quinoline ring and other potential donor atoms can coordinate with metal ions to form stable complexes. mdpi.comresearchgate.net For instance, quinoline-based ligands have been used to synthesize complexes with various transition metals, and these complexes have been studied for their catalytic, magnetic, and photophysical properties. mdpi.com However, studies detailing the synthesis, structure, and properties of metal complexes involving this compound are absent from the available literature.

Use in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

The application of this compound in organic light-emitting diodes (OLEDs) or other optoelectronic materials is not documented in the reviewed literature. Quinoline derivatives are known to be useful in OLEDs, often serving as electron-transporting materials or as hosts for emissive dopants due to their electronic properties and thermal stability. researchgate.netuconn.edu For example, tris(8-hydroxyquinoline)aluminum (Alq3) is a classic electron-transporting and emissive material in OLEDs. researchgate.net Theoretical and experimental studies on other quinoline-based materials have explored their potential for optoelectronic applications, but similar research on this compound has not been found. google.com

Development as Chemo-sensors for Metal Ions and Fluoride (B91410)

No published research was found on the development or use of this compound as a chemosensor for metal ions or fluoride. The quinoline moiety is a common component in the design of fluorescent and colorimetric chemosensors. The nitrogen atom of the quinoline ring can act as a binding site for metal ions, leading to changes in the photophysical properties of the molecule, which allows for the detection of the target ion. google.comelectrochemsci.orgbiointerfaceresearch.comnih.govnih.govmdpi.comrsc.orgrsc.org Similarly, quinoline-based sensors for anions like fluoride have been developed, where the interaction with the anion modulates the fluorescence or color of the compound. google.comelectrochemsci.orgvulcanchem.comnih.govjustia.com However, there are no specific reports of this compound being investigated for these sensing applications.

Integration into Polymers and Dyes

Information regarding the integration of this compound into polymers or its use as a dye is not available in the scientific literature. Quinoline derivatives have been incorporated into polymer backbones or as pendant groups to create functional polymers with specific optical, thermal, or chemical properties. nih.govnih.gov Quinoline is also a structural component in some classes of dyes, although its use has been somewhat supplanted by other chromophores. researchgate.netgoogle.com Without dedicated research, the potential of this compound in this context remains unexplored.

Application as Corrosion Inhibitors

There is no evidence in the searched literature to suggest that this compound has been studied as a corrosion inhibitor. Many nitrogen-containing heterocyclic compounds, including various quinoline derivatives, have been shown to be effective corrosion inhibitors for different metals and alloys in acidic or other corrosive environments. electrochemsci.orgbiointerfaceresearch.comnih.gov Their inhibitory action is typically attributed to the adsorption of the molecule onto the metal surface, forming a protective layer. The effectiveness of these inhibitors often depends on the specific substituents on the quinoline ring. nih.gov However, no such studies have been reported for this compound.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies for 4-(4-Isopropylbenzoyl)quinoline

While classic methods for quinoline (B57606) synthesis like the Skraup, Doebner-von Miller, and Friedländer syntheses are well-established, they often require harsh conditions, long reaction times, and the use of hazardous chemicals. The future of synthesizing this compound and its analogs lies in the adoption of green and sustainable chemistry principles. This paradigm shift aims to minimize waste, reduce energy consumption, and utilize environmentally benign solvents and catalysts.

Future research should focus on:

One-Pot Syntheses: Developing multi-component reactions (MCRs) that allow for the construction of the complex quinoline scaffold in a single step from simple precursors.

Green Catalysts: Exploring the use of effective and reusable green catalysts such as p-toluenesulfonic acid (p-TSA) and para-sulfonic acid calixarene.

Alternative Energy Sources: Utilizing microwave and ultrasound irradiation to accelerate reaction times and improve yields, often under solvent-free conditions.

Eco-Friendly Solvents: Employing greener solvents like water and ethanol to replace traditional, more hazardous organic solvents.

Recent advancements have demonstrated the feasibility of these approaches for various quinoline derivatives, highlighting the potential for developing more efficient and environmentally responsible routes to this compound.

Exploration of Undiscovered In Vitro Biological Potentials and Molecular Targets

Quinoline derivatives exhibit a vast array of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. While the specific biological profile of this compound is not extensively documented, the broader quinoline family offers a fertile ground for investigation. Future in vitro studies should aim to uncover its potential activities and identify its molecular targets.

Key areas for exploration include:

Anticancer Activity: Screening against a diverse panel of cancer cell lines is a priority, as many quinoline derivatives show potent antiproliferative effects. Potential molecular targets in cancer pathways include tyrosine kinases, topoisomerases, and tubulin. For instance, certain 4-anilinoquinoline derivatives are known inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.

Antimicrobial Effects: Given the proven efficacy of quinolines as antibacterial agents, evaluating this compound against various bacterial and fungal strains is warranted.

Anti-inflammatory Potential: Some quinoline analogues have demonstrated the ability to inhibit inflammatory pathways, such as the NLRP3 inflammasome, suggesting a potential role in treating inflammatory diseases.

The following table summarizes potential biological activities and molecular targets for quinoline derivatives, providing a roadmap for future investigations into this compound.

| Biological Activity | Potential Molecular Targets |

| Anticancer | Tyrosine Kinases (e.g., EGFR, HER-2, c-Met, VEGFR-2), Topoisomerases, Tubulin, PI3K/mTOR pathway, Histone Deacetylases (HDACs) |

| Antibacterial | Penicillin-Binding Proteins (PBPs), DNA Gyrase |

| Anti-inflammatory | NLRP3 Inflammasome, Cyclooxygenase (COX) enzymes |

| Antiviral | HIV Reverse Transcriptase |

Rational Design of Hybrid Molecules and Multi-target Approaches

A promising strategy in modern drug discovery is the creation of hybrid molecules, where two or more pharmacophores are combined into a single entity. This approach can lead to compounds with improved affinity, enhanced potency, and the ability to overcome drug resistance. The quinoline scaffold is an ideal component for such hybridization.

Future research should focus on the rational design of hybrid molecules incorporating the this compound core. By linking it with other known bioactive scaffolds like chalcone, coumarin, or pyrazole, it may be possible to develop novel agents with multi-target activity. For example, quinoline-chalcone hybrids have been shown to act as potent inhibitors of tubulin polymerization and various kinases. This multi-target approach is particularly relevant in complex diseases like cancer, where hitting multiple signaling pathways simultaneously can lead to synergistic effects and a lower likelihood of developing resistance.

Advanced Mechanistic Elucidation of Biological Actions at the Molecular Level

Once a biological activity is identified, a deep understanding of the compound's mechanism of action at the molecular level is crucial for further development. For this compound, future research must move beyond preliminary screening to detailed mechanistic studies.

This involves:

Target Identification and Validation: Confirming the direct molecular targets using techniques like affinity chromatography and cellular thermal shift assays (CETSA).

Binding Mode Analysis: Using computational molecular docking and dynamics simulations to predict how the compound interacts with its target protein. These in silico studies can provide insights into key binding interactions, such as hydrogen bonds and π-stacking, which can rationalize structure-activity relationships (SAR).

Cellular Pathway Analysis: Investigating the downstream effects of target engagement, such as cell cycle arrest, induction of apoptosis, or modulation of specific signaling cascades. For instance, studies on other quinolines have detailed their ability to arrest the cell cycle at the G2/M phase and induce apoptosis through the activation of caspases.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. These computational tools can analyze vast datasets to predict the properties of molecules, accelerate the identification of promising candidates, and optimize their structures for improved activity and safety profiles.

For this compound, AI and ML can be applied in several ways:

Predictive Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models using ML algorithms like Random Forest (RF) and Support Vector Machines (SVM) to predict the biological activity of novel derivatives based on their chemical structures.

De Novo Design: Employing generative AI models to design new quinoline derivatives with desired pharmacological properties from scratch.

Virtual Screening: Using ML-powered high-throughput virtual screening to rapidly evaluate large virtual libraries of quinoline compounds against specific biological targets, prioritizing a smaller, more manageable number of candidates for synthesis and experimental testing.

ADMET Prediction: Applying deep learning models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new designs, helping to identify and eliminate compounds with unfavorable profiles early in the discovery pipeline.

By combining traditional medicinal chemistry with these advanced computational approaches, the design and optimization of this compound-based therapeutic agents can be significantly accelerated.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(4-Isopropylbenzoyl)quinoline, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves coupling reactions between isopropylbenzoyl precursors and quinoline derivatives. Key parameters include solvent selection (e.g., polar aprotic solvents like N,N-dimethylacetamide for improved reactivity), temperature control (60–100°C), and catalyst choice (e.g., palladium-based catalysts for cross-coupling). Post-synthesis purification via column chromatography or recrystallization is critical. Yield optimization can be achieved through Design of Experiments (DoE) frameworks, testing variables like molar ratios and reaction time . Characterization via NMR and mass spectrometry validates structural integrity .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR for functional group analysis and stereochemical confirmation. High-resolution mass spectrometry (HRMS) for molecular weight validation.

- Crystallography : X-ray powder diffraction (XRPD) to determine crystalline phase purity. Pair with thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability and polymorphic forms .

Q. How should researchers select a theoretical framework for studying the physicochemical properties of this compound?

- Methodological Answer : Align with established theories on quinoline derivatives, such as electronic structure models (e.g., Hückel's theory for aromatic systems) or solubility parameters (e.g., Hansen solubility spheres). Theoretical frameworks should guide hypothesis formulation, such as predicting reactivity based on electron-withdrawing/donating substituents . For example, the isopropyl group’s steric effects can be analyzed using molecular mechanics simulations .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis parameters of this compound?

- Methodological Answer : Use a 2³ factorial design to test three variables (e.g., temperature, solvent polarity, catalyst loading). Response Surface Methodology (RSM) identifies interactions between variables, enabling predictive modeling for yield optimization. For instance, higher temperatures may reduce reaction time but increase side products, requiring trade-off analysis. Statistical tools like ANOVA validate significance .

Q. What strategies resolve contradictions in biological activity data across studies involving quinoline derivatives?

- Methodological Answer :

- Replication : Conduct assays under standardized conditions (e.g., pH, cell lines) to isolate variables.

- Meta-analysis : Systematically compare datasets, adjusting for confounding factors (e.g., impurity profiles, solvent residues).

- Mechanistic Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities, clarifying discrepancies in reported IC₅₀ values .

Q. What methodologies elucidate the interaction mechanisms between this compound and biological targets?

- Methodological Answer :

- Computational : Molecular docking (e.g., AutoDock Vina) predicts binding modes with proteins like kinases or DNA topoisomerases.

- Experimental : Fluorescence quenching assays and circular dichroism (CD) monitor conformational changes in target macromolecules.

- In vivo : Radiolabeled analogs (e.g., ¹⁴C-tagged compounds) track biodistribution and metabolism .

Q. How can researchers address discrepancies in thermal stability data obtained from TGA and DSC analyses?

- Methodological Answer : Cross-validate results using complementary techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.